7-(3,3-dimethyl-2-oxobutoxy)-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one
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Overview
Description
The compound 7-(3,3-dimethyl-2-oxobutoxy)-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one is a complex organic molecule that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, featuring two chromen-2-one moieties connected by a butoxy linker, imparts distinct chemical and physical properties that make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 7-methoxy-2-oxo-2H-chromen-4-yl derivative: This step involves the condensation of appropriate starting materials, such as salicylaldehyde and methoxyacetophenone, in the presence of a base like sodium hydroxide to form the chromen-2-one core.
Formation of 3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one: The chromen-2-one core is further functionalized by introducing the 7-methoxy group through methylation reactions using reagents like methyl iodide.
Attachment of the butoxy linker: The final step involves the esterification of the chromen-2-one derivative with 3,3-dimethyl-2-oxobutyric acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound 7-(3,3-dimethyl-2-oxobutoxy)-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moieties can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the chromen-2-one core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrochromen-2-one derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Sodium ethoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 7-(3,3-dimethyl-2-oxobutoxy)-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new drugs. Its potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities. Researchers are investigating its mechanism of action and optimizing its structure to enhance its efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic devices.
Mechanism of Action
The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chromen-2-one moieties can bind to the active sites of enzymes, inhibiting their activity and modulating various biochemical pathways. The butoxy linker enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2-oxo-2H-chromen-4-yl derivatives: These compounds share the chromen-2-one core and exhibit similar biological activities.
3,3-dimethyl-2-oxobutoxy derivatives: These compounds contain the butoxy linker and are used in various chemical and biological applications.
Uniqueness
The uniqueness of 7-(3,3-dimethyl-2-oxobutoxy)-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one lies in its dual chromen-2-one structure connected by a butoxy linker. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C25H22O7 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one |
InChI |
InChI=1S/C25H22O7/c1-25(2,3)22(26)13-30-16-6-5-14-9-19(24(28)32-20(14)11-16)18-12-23(27)31-21-10-15(29-4)7-8-17(18)21/h5-12H,13H2,1-4H3 |
InChI Key |
ACBWVAZROVHGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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